molecular formula C21H17N3O3S B2976902 3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-46-9

3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2976902
CAS No.: 863588-46-9
M. Wt: 391.45
InChI Key: VRPLKCXORJWUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and targeted drug discovery. This molecule features a benzamide core linked to a thiazolopyridine moiety, a privileged scaffold known for its electron-rich properties and diverse bioactivity. The dimethoxy substituents on the benzamide ring are strategically placed to influence the compound's solubility and metabolic stability, making it a versatile intermediate for structure-activity relationship (SAR) studies. The compound's primary research value lies in its potential as a kinase inhibitor or modulator of key cellular signaling pathways. Nitrogen-containing heterocycles, particularly thiazolopyridine derivatives, are frequently explored for their ability to interact with biological targets such as kinases. These complexes are often more stable due to the potential for hydrogen bonding, and the strength of this binding can correspond with a pronounced biological effect, making such compounds promising candidates in anticancer research . The structural architecture of this benzamide-thiazolopyridine hybrid aligns with current trends in developing targeted therapies for conditions like cancer, where inhibiting specific enzymes is a key therapeutic strategy. This product is provided For Research Use Only. It is strictly intended for laboratory research applications and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-26-16-10-14(11-17(12-16)27-2)19(25)23-15-7-5-13(6-8-15)20-24-18-4-3-9-22-21(18)28-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPLKCXORJWUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.

Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding, which can be useful in drug discovery.

Medicine: The compound's potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent.

Industry: In industrial applications, it can be used as an intermediate in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs in Triazolothiadiazole and Thiazole Families

Key structural analogs include triazolothiadiazoles (–2) and thiazole derivatives (). Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivities
Target Compound Benzamide + thiazolo[5,4-b]pyridine 3,5-dimethoxy, phenyl linker ~412* Potential kinase inhibition, antimicrobial (inferred)
Triazolothiadiazoles () Triazolothiadiazole 3-alkyl/aryl, 6-(3’-pyridyl) ~280–350† Broad-spectrum antimicrobial, herbicidal
Thiazole Derivative () Thiazole + benzamide 2-oxoethyl, pyridin-2-ylmethyl amino 412.5 Unspecified (structural focus)

*Estimated based on molecular formula; †Range inferred from substituent variations.

Substituent Effects on Bioactivity

  • Electron-Donating Groups (Methoxy) : The 3,5-dimethoxy groups on the benzamide core enhance solubility compared to purely lipophilic substituents (e.g., alkyl/aryl in triazolothiadiazoles). This may improve bioavailability but reduce membrane permeability .
  • This could alter target selectivity (e.g., kinase vs. microbial enzyme inhibition) .

Biological Activity

3,5-Dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O3S, with a molecular weight of approximately 391.4 g/mol. The compound features a benzamide core with methoxy groups at the 3 and 5 positions, enhancing its solubility and reactivity. The thiazolo[5,4-b]pyridine moiety contributes to its biological activity by enabling interactions with various molecular targets.

Phosphoinositide 3-Kinase (PI3K) Inhibition

Research indicates that this compound exhibits significant inhibitory activity against phosphoinositide 3-kinases (PI3Ks). PI3Ks are crucial in regulating cellular functions such as growth, metabolism, and survival. Compounds with thiazolo[5,4-b]pyridine structures have shown promising results in inhibiting various isoforms of PI3K with nanomolar IC50 values, suggesting therapeutic applications in cancer treatment .

Anticancer Potential

Several studies have explored the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated an IC50 value of 3.6 nM against PI3K . This level of potency indicates that derivatives of thiazolo[5,4-b]pyridine may be effective in targeting cancer cell proliferation.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaIC50 (nM)Biological Activity
This compoundC21H19N3O3STBDPI3K Inhibitor
2,4-Dimethoxy-N-(3-thiazolo[5,4-b]pyridin-2-yl)phenylbenzamideC21H19N3O3STBDPI3K Inhibitor
3,4-Dimethoxy-N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl)phenylbenzenesulfonamideC21H19N3O4S230.8Anticancer Activity

Case Studies and Research Findings

  • In Vitro Studies : A study reported that thiazolo-pyridine derivatives exhibit potent activity against various cancer cell lines. The specific compound's ability to inhibit PI3K was highlighted as a mechanism contributing to its anticancer effects .
  • Mechanism of Action : The mechanism by which these compounds exert their effects includes the inhibition of signaling pathways involved in cell proliferation and survival. This is particularly relevant for cancers characterized by aberrant PI3K signaling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, and what reaction conditions optimize yield?

  • Methodology : A common approach involves coupling a thiazolo[5,4-b]pyridine derivative (e.g., thiazolo[5,4-b]pyridine-2-thiol) with a substituted benzamide precursor. For example, refluxing intermediates in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification, is a validated method . Key parameters include reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1 molar ratio of reactants).
  • Data : Typical yields range from 60–75% after recrystallization. Purity can be confirmed via HPLC (≥95%) and NMR spectroscopy .

Q. How is the structural characterization of this compound performed, and what crystallographic data are available?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For analogous compounds (e.g., 4-hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide), monoclinic crystal systems (space group P2₁/n) with lattice parameters a = 12.133 Å, b = 8.684 Å, and c = 20.983 Å have been reported .
  • Supplementary Techniques : IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹), while ¹H/¹³C NMR resolves methoxy and aromatic protons (δ 3.8–4.0 ppm for OCH₃) .

Q. What preliminary biological activities have been reported for this compound or its analogs?

  • Findings : Thiazolo-pyridine benzamides exhibit sirtuin-modulating activity, influencing chromatin remodeling and DNA repair pathways. For example, 3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide shows potential in extending cell lifespan and treating metabolic disorders .
  • Assays : Enzymatic inhibition assays (e.g., CYP450 isoforms) and cytotoxicity screening (IC₅₀ values in µM ranges) are standard .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in multi-step reactions?

  • Challenges : Byproducts from incomplete coupling or oxidation often reduce yields.
  • Solutions :

  • Use coupling agents like EDCI/HOBt to enhance amide bond formation .
  • Introduce protecting groups (e.g., tert-butoxycarbonyl) for reactive amines .
  • Optimize solvent polarity (e.g., DMF for solubility vs. ethanol for precipitation) .

Q. How do contradictory bioactivity results (e.g., varying IC₅₀ values across assays) arise, and how can they be resolved?

  • Analysis : Discrepancies may stem from assay conditions (e.g., pH, temperature) or off-target interactions. For instance, trifluoromethyl groups in analogs increase lipophilicity, altering membrane permeability and confounding IC₅₀ comparisons .
  • Resolution :

  • Standardize assay protocols (e.g., fixed pH 7.4, 37°C).
  • Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) and target engagement?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with sirtuin isoforms (e.g., SIRT1/2). The methoxy and thiazolo groups often occupy hydrophobic pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition .

Q. How does the compound’s pharmacokinetic profile influence its therapeutic potential?

  • Data : Analogous compounds with trifluoromethyl groups show moderate GI absorption but poor blood-brain barrier penetration due to high molecular weight (>450 Da) and polar surface area (>90 Ų) .
  • Optimization Strategies :

  • Introduce prodrug moieties (e.g., esterification) to enhance bioavailability.
  • Modify substituents (e.g., replace methoxy with smaller halogens) to reduce metabolic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.